molecular formula C16H20O B14519336 2-Cyclohexylidene-1-phenylbutan-1-one CAS No. 62614-94-2

2-Cyclohexylidene-1-phenylbutan-1-one

Cat. No.: B14519336
CAS No.: 62614-94-2
M. Wt: 228.33 g/mol
InChI Key: IXAYUTNOTJHGRW-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-1-phenylbutan-1-one is an organic compound with the molecular formula C16H20O It is a ketone characterized by a cyclohexylidene group attached to a phenylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylidene-1-phenylbutan-1-one typically involves the aldol condensation reaction between cyclohexanone and 1-phenylbutan-1-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Reagents such as Grignard reagents (RMgX) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Grignard reagents, dry ether as solvent.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

2-Cyclohexylidene-1-phenylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidene-1-phenylbutan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexyl group.

    1-Phenylbutan-1-one: A ketone with a phenylbutanone structure.

    Cyclohexylideneacetophenone: A related compound with a similar cyclohexylidene group.

Uniqueness: 2-Cyclohexylidene-1-phenylbutan-1-one is unique due to its combined structural features of both cyclohexylidene and phenylbutanone groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

CAS No.

62614-94-2

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-cyclohexylidene-1-phenylbutan-1-one

InChI

InChI=1S/C16H20O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3

InChI Key

IXAYUTNOTJHGRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CCCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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